molecular formula C11H20N2O5 B8596113 Methyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate

Methyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate

Cat. No. B8596113
M. Wt: 260.29 g/mol
InChI Key: JDFRLRNPXTUMFL-UHFFFAOYSA-N
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Patent
US06329497B1

Procedure details

Lithium hydroxide monohydrate (598 mg, 14.3 mmol) was added to a solution of 200 (1.22 g, 4.7 mmol) in 20 mL of THF—CH3OH—H2O (3:1:1) at 25° C. and the resulting reaction mixture was stirred for 3 h. The reaction mixture was poured onto 3M aqueous HCl (10 mL) and extracted with EtOAc (3×20 mL). The combined organic phases were dried (Na2SO4), filtered and concentrated in vacuo to give 300 (1.16 g, 1.16 g theoretical, 100%) as a colorless oil. This acid was identical to authentic material14 and was used directly in the next step without further purification: 1H NMR (CDCl3, 400 MHz)14 5.76 and 5.66 (two br s, 1H), 4.11, 4.00, and 3.91 (three s, 4H), 2.99 and 2.95 (two s, 3H), 1.38 (s, 9H); IR (neat)max 3348, 2979, 2937, 1717, 1654, 1691, 1409, 1368, 1287, 1252, 1167, 1053, 1030, 954, 866, 782, 736 cm−1.
Name
Lithium hydroxide monohydrate
Quantity
598 mg
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
THF CH3OH—H2O
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[NH:4]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:5][C:6]([N:8]([CH2:10][C:11]([O:13]C)=[O:12])[CH3:9])=[O:7].Cl>C1COCC1.CO.O>[NH:4]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:5][C:6]([N:8]([CH2:10][C:11]([OH:13])=[O:12])[CH3:9])=[O:7] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
598 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
1.22 g
Type
reactant
Smiles
N(CC(=O)N(C)CC(=O)OC)C(=O)OC(C)(C)C
Name
THF CH3OH—H2O
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N(CC(=O)N(C)CC(=O)O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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